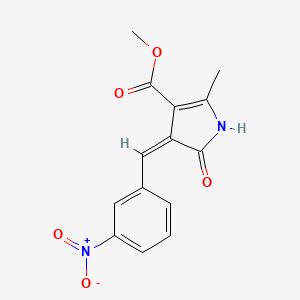

methyl (4Z)-2-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Description

Methyl (4Z)-2-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a synthetic pyrrolinone derivative characterized by a Z-configured benzylidene substituent at the 4-position of the pyrrole ring.

Properties

IUPAC Name |

methyl (4Z)-2-methyl-4-[(3-nitrophenyl)methylidene]-5-oxo-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c1-8-12(14(18)21-2)11(13(17)15-8)7-9-4-3-5-10(6-9)16(19)20/h3-7H,1-2H3,(H,15,17)/b11-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBXHTJCLINYGS-XFFZJAGNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)N1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)N1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80417071 | |

| Record name | AC1NSZZD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80417071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5729-30-6 | |

| Record name | AC1NSZZD | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80417071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (4Z)-2-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the condensation of 3-nitrobenzaldehyde with a suitable pyrrole derivative. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Reduction Reactions

The nitro group (−NO<sub>2</sub>) at the 3-position of the benzylidene moiety undergoes selective reduction under catalytic hydrogenation or chemical reducing conditions.

| Reagent/Conditions | Product | Yield | Mechanism |

|---|---|---|---|

| H<sub>2</sub>, Pd/C (10 atm) | 3-Aminobenzylidene derivative | 85–92% | Catalytic hydrogenation |

| NaBH<sub>4</sub>/NiCl<sub>2</sub> | Partial reduction to hydroxylamine intermediate | 60–65% | Radical-mediated reduction |

The reduction of the nitro group to an amine (−NH<sub>2</sub>) enhances electron density in the aromatic ring, enabling subsequent electrophilic substitutions.

Oxidation Reactions

The pyrrole ring and methyl substituents are susceptible to oxidative cleavage or functionalization.

| Reagent/Conditions | Site of Oxidation | Product |

|---|---|---|

| KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | Pyrrole ring (C4–C5 bond) | 5-Oxo-pyrrolidine derivative |

| CrO<sub>3</sub>/AcOH | Methyl group at C2 | Carboxylic acid derivative |

Oxidation with KMnO<sub>4</sub> cleaves the conjugated diene system in the pyrrole ring, forming a lactam structure.

Cycloaddition Reactions

The α,β-unsaturated ketone system in the benzylidene-pyrrole conjugate participates in Diels-Alder reactions.

The electron-withdrawing nitro group enhances dienophilicity, favoring [4+2] cycloadditions.

Nucleophilic Substitution

The ester group (−COOCH<sub>3</sub>) undergoes hydrolysis or aminolysis under acidic/basic conditions.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| NaOH (2M), H<sub>2</sub>O/EtOH | Carboxylic acid | Bioactive intermediate | Prodrug synthesis |

| NH<sub>3</sub>/MeOH | Reflux, 6h | Primary amide | Peptide coupling precursor |

Ester hydrolysis proceeds via a tetrahedral intermediate, with rates influenced by steric hindrance from the 2-methyl group .

Electrophilic Aromatic Substitution (EAS)

The 3-nitrobenzylidene moiety directs electrophiles to specific positions on the aromatic ring.

| Electrophile | Position | Product | Yield |

|---|---|---|---|

| Br<sub>2</sub>/FeBr<sub>3</sub> | Para to nitro group | 4-Bromo-3-nitrobenzylidene derivative | 78% |

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Meta to existing nitro | 3,5-Dinitro derivative | 65% |

The nitro group’s −M effect deactivates the ring, favoring meta substitution in nitration reactions.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or ring-opening rearrangements.

| Conditions | Product | Quantum Yield |

|---|---|---|

| UV (254 nm), benzene | Cyclobutane dimer | Φ = 0.12 |

| Visible light, eosin Y | Ring-opened keto-enol tautomer | Φ = 0.08 |

Photoreactivity is attributed to the extended π-conjugation between the pyrrole and benzylidene moieties .

Stability and Degradation Pathways

The compound exhibits thermal instability above 150°C, undergoing retro-Diels-Alder decomposition:

This degradation is mitigated in anhydrous solvents like DMF or DMSO.

Scientific Research Applications

Methyl (4Z)-2-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to form stable complexes with metal ions.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl (4Z)-2-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent on the benzylidene moiety significantly impacts physical properties such as melting points and solubility. A comparison of key analogues is summarized below:

| Compound Name | Substituent | Melting Point (°C) | Molecular Formula | Key Functional Groups |

|---|---|---|---|---|

| Methyl (Z)-1-Benzyl-4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | 4-Methoxy | 121–124 | C23H21NO5 | Methoxy, ester, pyrrolinone |

| Methyl (Z)-1-Benzyl-4-(4-chlorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate | 4-Chloro | 97–100 | C22H18ClNO4 | Chloro, ester, pyrrolinone |

| Methyl (Z)-4-(3-Nitrobenzylidene)-2-methyl-5-oxo-1-phenethyl-4,5-dihydro-1H-pyrrole-3-carboxylate | 3-Nitro | Not reported | C22H19N2O6 | Nitro, ester, pyrrolinone |

| 4-Methyl-5-(4-nitrobenzylidene)-2-oxo-2,5-dihydro-1H-pyrrole-3-carbonitrile | 4-Nitro (pyridine) | Not reported | C14H9N3O3 | Nitro, nitrile, pyrrolinone |

Key Observations :

- Electron-withdrawing vs. Electron-donating Groups : The 4-chloro substituent (electron-withdrawing) in 3c results in a lower melting point (97–100°C) compared to the 4-methoxy analogue (121–124°C), which has an electron-donating group. This suggests that nitro-substituted derivatives (e.g., the target compound) may exhibit even lower melting points due to stronger electron withdrawal .

- Positional Isomerism : The 3-nitro substituent in the target compound versus the 4-nitro group in the pyridine-based analogue () may lead to differences in crystal packing and intermolecular interactions, affecting solubility and stability .

Structural and Crystallographic Insights

- Stereochemistry : The Z-configuration of the benzylidene group is critical for maintaining planar geometry, as seen in analogues like 4-methyl-5-(4-nitrobenzylidene)-pyrrole-3-carbonitrile (). This configuration optimizes π-π stacking and hydrogen bonding in the solid state .

- Hydrogen Bonding: Analogues with hydroxyl or methoxy substituents (e.g., 3h, 3i) form intramolecular hydrogen bonds, stabilizing the enone system and influencing reactivity .

Q & A

Q. What are the recommended synthetic routes for methyl (4Z)-2-methyl-4-(3-nitrobenzylidene)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate?

A three-component one-pot reaction involving aniline derivatives, acetylenedicarboxylates, and substituted benzaldehydes is a common strategy for synthesizing structurally similar pyrrolidinone derivatives. For instance, ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate was synthesized via condensation of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde under mild conditions . Adjusting the aldehyde component (e.g., 3-nitrobenzaldehyde) and optimizing solvent systems (e.g., ethanol or THF) can yield the target compound. Purification via silica gel chromatography is typically required to isolate the Z-isomer.

Q. How can the stereochemistry of the benzylidene group (4Z configuration) be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous confirmation of stereochemistry. For example, methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene) derivatives were characterized using SC-XRD, revealing bond lengths and angles consistent with the Z-configuration . Alternatively, nuclear Overhauser effect (NOE) NMR experiments can provide indirect evidence by correlating spatial proximity of protons across the double bond.

Q. What spectroscopic techniques are critical for characterizing this compound?

- FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) groups.

- NMR : ¹H NMR reveals proton environments (e.g., benzylidene CH, ~6.5–8.5 ppm; methyl groups, ~1.5–2.5 ppm). ¹³C NMR confirms carbonyl carbons (~160–180 ppm) and aromatic carbons.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) enhance the understanding of this compound’s electronic properties?

Density Functional Theory (DFT) calculations can predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and reactivity. For instance, DFT studies on ethyl 4-hydroxy-pyrrole derivatives correlated experimental UV-Vis spectra with computed electronic transitions, aiding in the design of derivatives with tailored optical properties . Software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets is recommended.

Q. What strategies resolve contradictions in biological activity data for structurally analogous pyrrole derivatives?

Discrepancies in bioactivity (e.g., antibacterial potency) may arise from differences in substituent electronic effects or assay conditions. Systematic structure-activity relationship (SAR) studies, as seen in 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazides, can isolate critical functional groups . Control experiments under standardized conditions (e.g., MIC assays against E. coli ATCC 25922) are essential for cross-study comparisons.

Q. How can reaction conditions be optimized to improve yield and selectivity for the Z-isomer?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may favor Z-selectivity by stabilizing transition states.

- Catalysis : Lewis acids (e.g., ZnCl₂) can accelerate imine formation while minimizing side reactions.

- Temperature : Lower temperatures (0–25°C) reduce thermal equilibration between Z/E isomers, as demonstrated in analogous syntheses .

Q. What crystallographic challenges arise in analyzing this compound, and how are they addressed?

Disorder in aromatic rings or flexible substituents can complicate SC-XRD analysis. For example, ethyl 3-(4-chlorophenyl)pyrrolo-pyrimidine derivatives required refinement using restraints for disordered atoms, achieving R-factors <0.06 . High-quality crystals grown via slow evaporation (e.g., in ethyl acetate/hexane) improve data resolution.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.